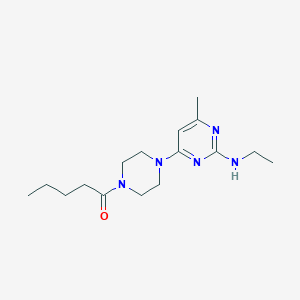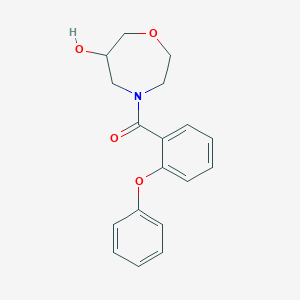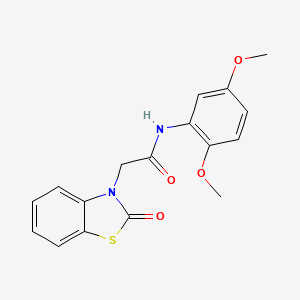
N-ethyl-4-methyl-6-(4-pentanoyl-1-piperazinyl)-2-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrimidinamine derivatives involves nucleophilic substitution reactions, employing 2-chloropyrimidine and other starting materials through processes like amidation and N-alkylation. This results in compounds with potential biological activities, as demonstrated in the synthesis of related molecules like N-{2-[4-(2-Pyrimidinyl)-1-piperazinyl]ethyl} adamantane-1-carboxamide, a process that utilizes convergent routes for efficiency and yield optimization (Su et al., 2011).
Molecular Structure Analysis
The molecular structure of pyrimidinamine derivatives has been characterized through various spectral studies, including IR, NMR, and elemental analysis. These studies provide insights into the molecular configuration and the electronic environment of the atoms within the molecule, crucial for understanding its chemical behavior and reactivity (Mallesha et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of pyrimidinamine derivatives often involves carbonylation reactions, where a carbon monoxide molecule is introduced into the compound. Such reactions are typically catalyzed by metals like rhodium and can result in significant modifications to the molecular structure, affecting the compound's overall properties and potential applications (Ishii et al., 1997).
Physical Properties Analysis
The physical properties of pyrimidinamine derivatives, such as solubility, melting point, and crystal structure, can be influenced by the molecular arrangement and the presence of functional groups. Structural characterization through X-ray crystallography provides detailed information on the molecular and crystal structure, offering insights into the intermolecular interactions that dictate these physical properties (Karczmarzyk & Malinka, 2008).
Chemical Properties Analysis
The chemical properties of pyrimidinamine derivatives, including reactivity, stability, and functional group reactions, are pivotal for their potential scientific applications. Studies on related compounds reveal a wide range of chemical behaviors, from enzymatic inhibition activities to interactions with biological targets, indicating the versatility of these molecules in chemical and biological contexts (Hussain et al., 2016).
科学的研究の応用
Synthesis and Antiproliferative Activity
A study presented the synthesis of a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, evaluating their antiproliferative effects against human cancer cell lines. Compounds within this series, notably compounds 6d, 6e, and 6i, demonstrated significant activity, suggesting the potential for anticancer agent development (L. Mallesha et al., 2012).
Condensation Reactions
Research on the condensation of 2-aminofluorene with α, ω-dibromoalkanes in the presence of calcium hydroxide or sodium ethoxide formed N, N′-(2-fluorenyl) derivatives of piperazine. This process demonstrates the versatility of incorporating piperazine derivatives into complex organic structures (S. Barak, 1968).
Anti-inflammatory and Analgesic Agents
Another investigation synthesized novel compounds derived from visnaginone and khellinone, incorporating piperazine elements. These compounds exhibited significant COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting their therapeutic potential (A. Abu‐Hashem et al., 2020).
Aqueous Mixtures' Physical Properties
Research into the physical properties of aqueous mixtures containing N-methyldiethanolamine, piperazine, and various ionic liquids provided insights into their densities and viscosities. This work is crucial for applications in carbon capture and other industrial processes (C. Foo et al., 2015).
Carbon Dioxide Capture
A study on the degradation of aqueous piperazine in carbon dioxide capture processes underscored the solvent's thermal stability and resistance to oxidation. These properties make concentrated piperazine solutions promising for enhancing the efficiency of CO2 capture technologies (S. Freeman et al., 2010).
特性
IUPAC Name |
1-[4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O/c1-4-6-7-15(22)21-10-8-20(9-11-21)14-12-13(3)18-16(19-14)17-5-2/h12H,4-11H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEDQMOAVWIADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC(=NC(=C2)C)NCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-(Ethylamino)-6-methylpyrimidin-4-yl)piperazin-1-yl)pentan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5542810.png)

![N,N,2-trimethyl-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5542830.png)
![N-methyl-6-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-4-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B5542831.png)
![N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5542850.png)

![(1S*,5R*)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542862.png)
![N-(2-{4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5542869.png)

![methyl 2-[(anilinocarbonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5542886.png)
![ethyl 4-[(3,5-dimethylphenyl)amino]-2-quinazolinecarboxylate](/img/structure/B5542888.png)

![N-methyl-N-[3-(1H-tetrazol-5-yl)benzyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5542911.png)